(2-Methyl-3-furyl)acetaldehyde
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Overview
Description
2-(2-methylfuran-3-yl)acetaldehyde is an organic compound that belongs to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-methylfuran-3-yl)acetaldehyde can be synthesized through several methods. One common approach involves the selective hydrogenation of furfural, a derivative of furan, using catalysts such as ReOx and WOx modified Cu/Al2O3 . Another method includes the hydroxyalkylation/alkylation reactions of 2-methylfuran with biomass-derived carbonyl compounds .
Industrial Production Methods
Industrial production of 2-(2-methylfuran-3-yl)acetaldehyde often involves the use of fluidized bed reactors for the selective hydrogenation of furfural. This process ensures high yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylfuran-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
Oxidation: 2-(2-methylfuran-3-yl)acetic acid.
Reduction: 2-(2-methylfuran-3-yl)ethanol.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
2-(2-methylfuran-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of value-added chemicals and liquid fuels.
Mechanism of Action
The mechanism of action of 2-(2-methylfuran-3-yl)acetaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of bacteria and fungi . The compound’s furan ring structure allows it to participate in various biochemical pathways, enhancing its efficacy in different applications .
Comparison with Similar Compounds
Similar Compounds
2-acetyl-5-methylfuran: Used in the food industry for its flavoring properties.
2-methylfuran: A precursor for the synthesis of various chemicals and fuels.
Furfural: An important industrial chemical used in the production of resins and solvents.
Uniqueness
2-(2-methylfuran-3-yl)acetaldehyde stands out due to its unique combination of an aldehyde group and a furan ring, which allows it to participate in a wide range of chemical reactions and applications. Its potential in medicinal chemistry and industrial processes further highlights its significance .
Properties
Molecular Formula |
C7H8O2 |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-(2-methylfuran-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H8O2/c1-6-7(2-4-8)3-5-9-6/h3-5H,2H2,1H3 |
InChI Key |
RZDHAZFUANWHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)CC=O |
Origin of Product |
United States |
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